2-(4-Methylphenyl)-1,3-benzothiazole
Overview
Description
2-(4-Methylphenyl)-1,3-benzothiazole is a derivative of the benzothiazole family, which has been extensively studied for its antitumor properties. The core structure consists of a benzene ring fused to a thiazole, a five-membered ring containing both sulfur and nitrogen. Substitution at the 4-position of the phenyl ring with a methyl group or other substituents has been shown to significantly affect the biological activity of these compounds, particularly against various cancer cell lines .
Synthesis Analysis
The synthesis of 2-(4-aminophenyl)benzothiazoles and their derivatives typically involves high-yielding routes, such as the Jacobsen cyclization or modifications thereof. For instance, fluorinated derivatives have been synthesized, which exhibit potent cytotoxicity in vitro against certain human breast cancer cell lines . The synthesis of these compounds has been optimized to produce pure samples necessary for biological testing and pharmaceutical development .
Molecular Structure Analysis
The molecular structure of 2-(4-aminophenyl)benzothiazoles is characterized by the presence of an amino group at the para position of the phenyl ring, which is crucial for the antitumor activity. Substitutions adjacent to this amino group, such as halogen atoms or methyl groups, have been found to enhance the potency of these compounds in sensitive breast cancer lines . The structure-activity relationship studies have revealed that the nature of the substituent at the 3'-position of the phenyl ring plays a significant role in the antitumor activity .
Chemical Reactions Analysis
The antitumor activity of 2-(4-aminophenyl)benzothiazoles is believed to be related to their ability to undergo metabolic transformations, such as N-acetylation and oxidation. These metabolic processes are critical for the compounds' selective toxicity towards cancer cells . The formation of DNA adducts in sensitive tumor cells has been observed both in vitro and in vivo, suggesting a mechanism of action involving covalent binding to DNA .
Physical and Chemical Properties Analysis
2-(4-Aminophenyl)benzothiazoles and their derivatives exhibit selective profiles of in vitro antitumor activity, with nanomolar IC50 values against certain cancer cell lines. Their physical properties, such as solubility and stability, have been optimized through the development of prodrugs, which are water-soluble and exhibit good stability at ambient temperature . These prodrugs degrade to the active free base in vivo, ensuring the delivery of the antitumor agent to the target cells .
Scientific Research Applications
Antitumor Properties
2-(4-Methylphenyl)-1,3-benzothiazole and its derivatives have been extensively studied for their potent antitumor properties. These compounds demonstrate selective and significant antitumor activity, particularly against breast and ovarian cancer cell lines. Key insights include:
- Selective Antitumor Activity : Certain derivatives, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, have shown highly selective and potent antitumor properties both in vitro and in vivo. These compounds induce and are transformed by cytochrome P450 1A1 into active metabolites, playing a crucial role in their antitumor activity (Bradshaw et al., 2002).
- DNA Adduct Formation : In sensitive tumor cells, such compounds generate DNA adducts, contributing to their antitumor mechanism. This is observed at concentrations that affect cell viability in cancer cell lines like MCF-7 and IGROV-1 (Leong et al., 2003).
Mechanism of Action and Metabolism
The mechanism of action and metabolism of these compounds are critical to their efficacy as antitumor agents.
- Metabolic Formation and Biological Properties : The metabolic formation and biological properties of these compounds are key to their antitumor effects. For example, 2-(4-amino-3-methylphenyl)benzothiazole shows selective growth inhibitory properties against human cancer cell lines, influenced by its metabolism in sensitive cells (Kashiyama et al., 1999).
- Arylhydrocarbon Receptor (AhR) Binding and Translocation : The antitumor properties of these benzothiazoles involve the AhR pathway. This includes selective uptake into sensitive cells, followed by AhR binding and translocation into the nucleus, and induction of cytochrome P450 isoform (CYP) 1A1 (Bradshaw & Westwell, 2004).
Pharmaceutical Development
The development of these compounds into clinical candidates has been a significant area of research.
- Development as a Clinical Candidate : The journey from the discovery of 2-(4-amino-3-methylphenyl)benzothiazole to its development into a clinical candidate, Phortress, highlights the progression from preclinical to clinical evaluation. This development has been pivotal in understanding the compound's mechanism of action, which has guided its synthesis and pharmacokinetics for clinical use (Bradshaw & Westwell, 2004).
Safety And Hazards
This would involve a discussion of any safety concerns associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new reactions that the compound could be used in, or new applications for the compound in areas like medicine or materials science.
I hope this general information is helpful. If you have a specific question about “2-(4-Methylphenyl)-1,3-benzothiazole” or another compound, feel free to ask!
properties
IUPAC Name |
2-(4-methylphenyl)-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NS/c1-10-6-8-11(9-7-10)14-15-12-4-2-3-5-13(12)16-14/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPGYYNQTPWXGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358848 | |
Record name | 2-(4-Methylphenyl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-1,3-benzothiazole | |
CAS RN |
16112-21-3 | |
Record name | 2-(4-Methylphenyl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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